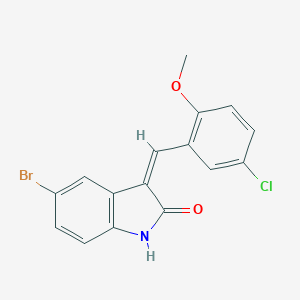
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BM-21, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one may act by inhibiting the activity of enzymes involved in DNA replication and repair, which leads to the induction of apoptosis in cancer cells. Additionally, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. However, the exact biochemical and physiological effects of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its ease of synthesis. (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized using a simple, one-pot, three-component reaction, which makes it a cost-effective option for researchers. Additionally, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various in vitro studies, making it a potential candidate for further development.
However, there are also limitations to using (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is still not fully understood, which makes it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for the research and development of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate the use of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one as a potential cancer therapy. Further studies are needed to optimize the dosage and administration of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one and to investigate its safety and efficacy in vivo.
Another potential direction is to investigate the use of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one as a potential antibiotic. Further studies are needed to optimize the use of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one against different types of bacteria and fungi and to investigate its potential for the development of new antibiotics.
Overall, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various in vitro studies, making it a potential candidate for further development in various fields. However, further research is needed to fully understand its mechanism of action and to optimize its use in drug development.
Méthodes De Synthèse
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized using a multicomponent reaction between 5-chloro-2-methoxybenzaldehyde, 5-bromoindoline-2,3-dione, and aniline in the presence of a catalyst. The reaction proceeds via a one-pot, three-component condensation reaction, which results in the formation of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one as a yellow solid.
Applications De Recherche Scientifique
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown potential as a promising lead compound for the development of new drugs. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C16H11BrClNO2 |
Poids moléculaire |
364.62 g/mol |
Nom IUPAC |
(3Z)-5-bromo-3-[(5-chloro-2-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H11BrClNO2/c1-21-15-5-3-11(18)6-9(15)7-13-12-8-10(17)2-4-14(12)19-16(13)20/h2-8H,1H3,(H,19,20)/b13-7- |
Clé InChI |
XPAWKIXEULNEGZ-QPEQYQDCSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Cl)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C3=C(C=CC(=C3)Br)NC2=O |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307698.png)
![3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307702.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307704.png)
![2-Ethoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307706.png)
![7-Acetyl-3-(allylsulfanyl)-6-[5-(4-bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307707.png)
![7-Acetyl-6-[4-(allyloxy)phenyl]-3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307710.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenyl acetate](/img/structure/B307713.png)
![3-(Ethylsulfanyl)-6-(5-{4-nitrophenyl}-2-furyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307714.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307715.png)
![5-(3,5-Dibromo-2-ethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307716.png)
![3-(Allylsulfanyl)-10-bromo-6-{2-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307717.png)
![7-Acetyl-3-(allylthio)-6-(3-bromo-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307719.png)
![6-(2-Ethoxy-1-naphthyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307720.png)
![7-Acetyl-3-(allylsulfanyl)-6-(3,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307721.png)